![molecular formula C5H6Cl6O2 B14722278 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane CAS No. 6263-69-0](/img/structure/B14722278.png)
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is an organic compound characterized by its multiple chlorine atoms. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their various industrial and chemical applications. The presence of multiple chlorine atoms makes it a compound of interest in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane typically involves the chlorination of ethane derivatives. One common method is the reaction of 1,1,1-trichloroethane with chlorine under ultraviolet irradiation. This reaction proceeds with a high yield and produces hydrogen chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as iron (III) chloride or aluminum chloride may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other chemicals and as a cleaning agent in precision industries.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities. Its high reactivity with biological molecules makes it a potent toxicant. The molecular targets include proteins and nucleic acids, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A similar compound with fewer chlorine atoms, used as a solvent.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorinated hydrocarbon with similar applications.
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent.
Uniqueness
1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is unique due to its specific structure, which imparts distinct chemical properties. Its multiple chlorine atoms make it highly reactive and suitable for specialized industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various chemical processes.
Properties
CAS No. |
6263-69-0 |
|---|---|
Molecular Formula |
C5H6Cl6O2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1,1,1-trichloro-2-(2,2,2-trichloroethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Cl6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
InChI Key |
BLYPGOSWAVQSHO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OCOCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


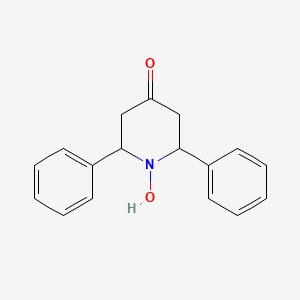
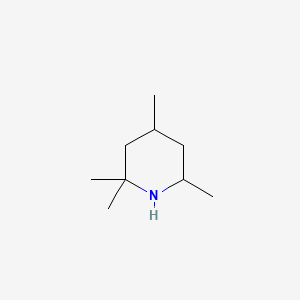
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
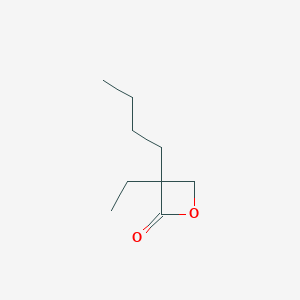
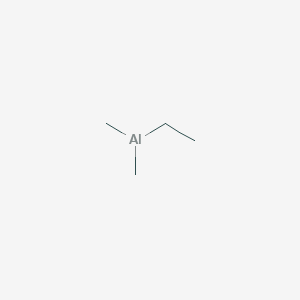
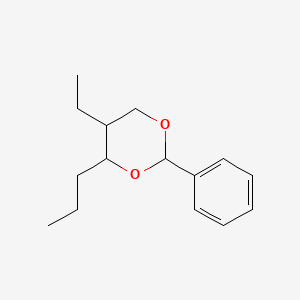

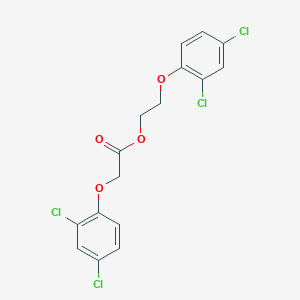
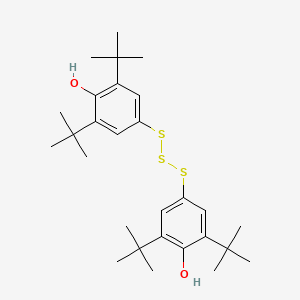


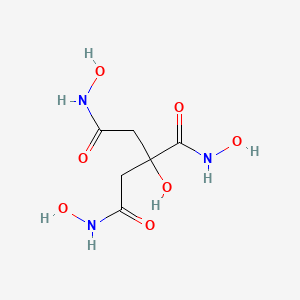
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)

